molecular formula C8H14O2 B2678300 3-Cyclopropyl-3-methoxybutan-2-one CAS No. 1549538-25-1

3-Cyclopropyl-3-methoxybutan-2-one

Cat. No.: B2678300
CAS No.: 1549538-25-1
M. Wt: 142.198
InChI Key: PYCADDBAMOGPHI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methoxybutan-2-one is an organic compound with a unique structure that includes a cyclopropyl group and a methoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methoxybutan-2-one can be achieved through the methylation of acetoin with dimethyl carbonate. This process is performed in a sustainable one-step reaction, which improves process mass intensity and atom economy compared to traditional methods . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The process involves the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product yield. The use of sustainable and green chemistry principles is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-methoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Cyclopropyl-3-methoxybutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methoxybutan-2-one involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methoxy group can undergo nucleophilic substitution, while the cyclopropyl group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybutan-2-one: A similar compound with a methoxy group but lacking the cyclopropyl group.

    Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone functional group.

Uniqueness

3-Cyclopropyl-3-methoxybutan-2-one is unique due to the presence of both a cyclopropyl group and a methoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in organic synthesis and industrial chemistry .

Properties

IUPAC Name

3-cyclopropyl-3-methoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(9)8(2,10-3)7-4-5-7/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCADDBAMOGPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C1CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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